molecular formula C15H17NO6 B13843165 Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate CAS No. 2469555-30-2

Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate

Katalognummer: B13843165
CAS-Nummer: 2469555-30-2
Molekulargewicht: 307.30 g/mol
InChI-Schlüssel: RAJXBQGICRMTEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate is an organic compound with the molecular formula C16H17NO6. This compound is known for its unique structure, which includes an acetyl group, a nitrophenyl group, and a hexanoate ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with acetylacetone in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate is utilized in several scientific research fields:

    Chemistry: As a precursor in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the acetyl and ester groups can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-Acetyl-3-(5-nitrophenyl)-2-furylacrylate
  • Methyl 2-(Chloroacetyl)-3-(5-nitro-2-furyl)acrylate
  • Methyl 3-(5-nitro-2-furyl)acrylate

Uniqueness

Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetyl group and a nitrophenyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

2469555-30-2

Molekularformel

C15H17NO6

Molekulargewicht

307.30 g/mol

IUPAC-Name

methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate

InChI

InChI=1S/C15H17NO6/c1-9(17)7-13(14(10(2)18)15(19)22-3)11-5-4-6-12(8-11)16(20)21/h4-6,8,13-14H,7H2,1-3H3

InChI-Schlüssel

RAJXBQGICRMTEL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.